3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid
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Overview
Description
Mesobilirubin is a linear tetrapyrrole compound that is structurally related to bilirubin, the yellow-orange pigment found in bile and responsible for the coloration in jaundice. It is a derivative of bilirubin with modifications in its side chains, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mesobilirubin can be synthesized using various approaches. One common method involves the “1 + 2 + 1” approach, where two equivalents of a monopyrrole are coupled to a dipyrrylmethane . Another method is the “2 + 2” approach, which involves the self-coupling of two equivalents of a dipyrrinone . These methods require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of mesobilirubin is less common due to its specialized applications. the synthesis methods mentioned above can be scaled up for larger production if needed, with appropriate adjustments to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Mesobilirubin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the propionic acid groups and the pyrrole rings.
Common Reagents and Conditions
Common reagents used in the reactions of mesobilirubin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of mesobilirubin depend on the specific reaction conditions. For example, oxidation can lead to the formation of mesobiliverdin, while reduction can yield various reduced forms of mesobilirubin .
Scientific Research Applications
Mesobilirubin has several scientific research applications across different fields:
Chemistry: It is used as a model compound to study the properties and reactions of linear tetrapyrroles.
Medicine: Research on mesobilirubin contributes to understanding jaundice and other bilirubin-related disorders.
Industry: Although less common, mesobilirubin can be used in the development of dyes and pigments due to its coloration properties.
Mechanism of Action
The mechanism of action of mesobilirubin involves its interactions with various molecular targets and pathways. For instance, it can bind to proteins like human serum albumin, affecting their structure and function . Additionally, mesobilirubin can undergo glucuronidation for hepatobiliary elimination, similar to bilirubin .
Comparison with Similar Compounds
Similar Compounds
Bilirubin: The parent compound of mesobilirubin, with similar structural features but different side chains.
Biliverdin: An oxidized form of bilirubin, often studied alongside mesobilirubin.
Urobilinogen: A product of bilirubin metabolism, with distinct chemical properties.
Uniqueness
Mesobilirubin is unique due to its specific structural modifications, which affect its chemical reactivity and biological interactions. Unlike bilirubin, mesobilirubin does not require glucuronidation for elimination and can be excreted intact across the liver into bile .
Properties
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-14,34-35H,7-12,15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHKMUMXERBUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC2=C(C(=C(N2)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.